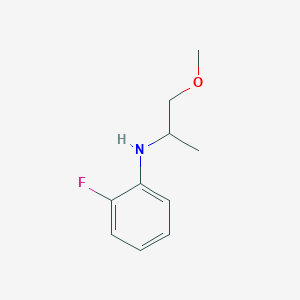

2-fluoro-N-(1-methoxypropan-2-yl)aniline

CAS No.:

Cat. No.: VC17781210

Molecular Formula: C10H14FNO

Molecular Weight: 183.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14FNO |

|---|---|

| Molecular Weight | 183.22 g/mol |

| IUPAC Name | 2-fluoro-N-(1-methoxypropan-2-yl)aniline |

| Standard InChI | InChI=1S/C10H14FNO/c1-8(7-13-2)12-10-6-4-3-5-9(10)11/h3-6,8,12H,7H2,1-2H3 |

| Standard InChI Key | DLCOWQFHXZBBFG-UHFFFAOYSA-N |

| Canonical SMILES | CC(COC)NC1=CC=CC=C1F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of an aniline backbone substituted with a fluorine atom at the 2-position and a 1-methoxypropan-2-yl group attached to the nitrogen atom. The IUPAC name, 2-fluoro-N-(1-methoxypropan-2-yl)aniline, reflects this arrangement. Key structural features include:

-

Aromatic ring: Provides a planar framework for π-π stacking and hydrophobic interactions.

-

Fluorine substituent: Enhances electronegativity and influences electronic distribution via inductive effects.

-

Methoxypropan-2-yl group: Introduces steric bulk and ether functionality, modulating solubility and reactivity.

The canonical SMILES representation (CC(COC)NC1=CC=CC=C1F) and InChIKey (DLCOWQFHXZBBFG-UHFFFAOYSA-N) confirm the connectivity and stereochemical details.

Physicochemical Characteristics

The compound’s properties are critical for its handling and application:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄FNO |

| Molecular Weight | 183.22 g/mol |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Solubility | Likely polar organic solvents (e.g., DMSO, methanol) |

| LogP (Partition Coefficient) | Estimated ~2.1 (moderate lipophilicity) |

The fluorine atom increases polarity, while the methoxypropan-2-yl group enhances solubility in ethers and alcohols. These properties make the compound suitable for reactions in polar aprotic solvents.

Synthesis and Mechanistic Insights

Synthetic Pathways

The synthesis of 2-fluoro-N-(1-methoxypropan-2-yl)aniline involves multi-step protocols, often starting from substituted aniline precursors. A representative route, adapted from patent literature , includes:

Step 1: Protection of the Aniline Nitrogen

The primary amine group of 2-fluoroaniline is protected using acetyl or benzyl groups to prevent unwanted side reactions during subsequent steps. For example:

This step ensures regioselectivity in later nitration or alkylation reactions .

Step 2: Alkylation with Methoxypropan-2-yl Groups

The protected aniline undergoes nucleophilic substitution with 1-methoxypropan-2-yl bromide in the presence of a base (e.g., K₂CO₃):

The reaction typically proceeds in polar solvents like DMF at 60–80°C .

Step 3: Deprotection

The acetyl group is removed via hydrolysis under acidic or basic conditions:

Yields for this step range from 70–85%, with purity confirmed by HPLC and NMR .

Mechanistic Considerations

-

Hydrogen Bonding: The aniline’s NH group participates in hydrogen bonding with biomolecular targets, influencing binding affinity.

-

Halogen Bonding: The fluorine atom engages in weak non-covalent interactions with electron-rich regions of proteins or receptors, enhancing specificity.

-

Steric Effects: The methoxypropan-2-yl group creates steric hindrance, potentially reducing off-target interactions in biological systems.

Applications in Research and Industry

Pharmaceutical Development

The compound’s dual functionality (amine and fluorine) makes it a valuable intermediate in drug discovery:

-

Anticancer Agents: Derivatives have shown inhibitory activity against tyrosine kinases involved in tumor proliferation.

-

Antimicrobials: Fluorinated anilines exhibit enhanced membrane permeability, improving efficacy against Gram-positive bacteria.

-

Central Nervous System (CNS) Drugs: The methoxy group may facilitate blood-brain barrier penetration, enabling exploration in neuropharmacology.

Materials Science

-

Polymer Additives: Incorporation into epoxy resins improves thermal stability and adhesion properties.

-

Liquid Crystals: The branched alkyl chain promotes mesophase formation in display technologies.

Organic Synthesis

-

Catalytic Reactions: Serves as a ligand in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

-

Asymmetric Synthesis: Chiral variants enable enantioselective transformations in fine chemical production.

Comparative Analysis with Related Compounds

Structural Analogues

Comparative studies highlight the impact of substituents on reactivity and bioactivity:

The nitro group in 4-fluoro-2-methoxy-5-nitroaniline enhances electron-withdrawing effects, while chlorine in the 3-position increases steric bulk .

Synthetic Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume